molecular formula C21H20N4O3 B2659438 Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-40-6

Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2659438
CAS No.: 941947-40-6
M. Wt: 376.416
InChI Key: HUZDBNOJKGXBSI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a partially saturated pyrimidine ring. The compound features:

  • Methyl group at position 5.
  • 3-Phenoxyphenyl substituent at position 7.
  • Ethyl ester at position 6.

Properties

IUPAC Name

ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-27-20(26)18-14(2)24-21-22-13-23-25(21)19(18)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13,19H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZDBNOJKGXBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reaction of the triazole intermediate with ethyl cyanoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the interaction of viral proteins involved in the replication of influenza viruses. The compound's derivatives have demonstrated improved efficacy against viral strains by targeting the PA-PB1 complex critical for viral replication .

Anticancer Properties

Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to the modulation of various signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This action is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods to enhance yield and purity. Notably, the use of eco-friendly catalysts has been emphasized to reduce environmental impact during synthesis processes .

Case Studies

StudyFocusFindings
Massari et al. (2020)Antiviral ActivityIdentified effective inhibition of PA-PB1 complex formation with IC50 values indicating potent activity against influenza virus strains .
Ghaffari Khaligh et al. (2020)Synthesis ProtocolsDeveloped efficient synthesis methods for triazolo-pyrimidine derivatives that maintain biological activity while improving yields .
PMC4051068 (2023)Anticancer ResearchDemonstrated that derivatives of the compound can induce apoptosis in various cancer cell lines through targeted signaling pathways .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic properties, solubility, and bioactivity. Key analogues include:

Compound (CAS No.) Position 7 Substituent Molecular Weight Key Properties/Applications Reference
Ethyl 5-methyl-7-phenyl-... (329795-91-7) Phenyl 284.32 Simpler structure; potential baseline for SAR studies
Ethyl 7-(4-chlorophenyl)-5-methyl-... (329796-03-4) 4-Chlorophenyl 318.77 Chlorine enhances lipophilicity; may improve membrane permeability
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-... 2,4-Dimethoxyphenyl - Methoxy groups improve solubility via electron donation
Ethyl 7-(3,4,5-trimethoxyphenyl)-5-phenyl-... (727407-43-4) 3,4,5-Trimethoxyphenyl 436.46 Enhanced solubility and potential CNS activity due to polar groups

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) increase stability and lipophilicity, favoring interactions with hydrophobic targets .
  • Electron-donating groups (e.g., methoxy in 2,4-dimethoxyphenyl) improve aqueous solubility and may enhance binding to polar receptors .

Substituent Variations at Position 5

Position 5 substituents modulate steric and electronic effects:

Compound Position 5 Substituent Key Features Reference
Ethyl 5-amino-7-(4-phenyl)-... Amino (-NH2) Increased hydrogen-bonding capacity; potential for kinase inhibition
Ethyl 5-trifluoromethyl-7-(4-bromophenyl)-... Trifluoromethyl (-CF3) Enhanced metabolic stability and electron-withdrawing effects

Key Observations :

  • Amino groups enable hydrogen bonding, critical for target engagement in enzyme inhibitors .
  • Trifluoromethyl groups improve metabolic stability and alter electron density, influencing pharmacokinetics .

Key Observations :

  • 4,4’-Trimethylenedipiperidine offers superior thermal stability (>65°C) and recyclability, aligning with green chemistry principles .
  • Ionic liquid conditions enable regioselective synthesis, critical for accessing specific isomers .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available, but structural insights suggest:

Property Ethyl 5-methyl-7-(3-phenoxyphenyl)-... Ethyl 7-(4-chlorophenyl)-5-methyl-... Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-...
Lipophilicity (LogP) Moderate (3-phenoxyphenyl) High (Cl substituent) Low (polar methoxy groups)
Aqueous Solubility Low Very low Moderate
Thermal Stability Stable up to 65°C (green synthesis) Not reported Not reported

Key Observations :

  • Trimethoxyphenyl derivatives may exhibit improved solubility, beneficial for oral bioavailability .

Biological Activity

Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 941947-40-6) is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various therapeutic applications based on diverse research findings.

The molecular formula of this compound is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of 376.4 g/mol. The structure features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number941947-40-6
Molecular FormulaC21H20N4O3C_{21}H_{20}N_{4}O_{3}
Molecular Weight376.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with the triazolo-pyrimidine structure. Research indicates that derivatives of this compound can exhibit activity against various viruses, including influenza virus (IV) and others such as HIV and HCV. For instance, modifications in the triazolo-pyrimidine scaffold have shown enhanced ability to inhibit viral replication and protein interactions critical for viral life cycles .

Antitumor Properties

This compound has also been evaluated for its antitumor properties. A study demonstrated that certain triazolo-pyrimidine derivatives exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The compound interferes with viral protein interactions necessary for replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : Some derivatives have shown to possess antioxidant properties which can contribute to their anticancer effects by reducing oxidative stress .

Synthesis and Evaluation

A significant body of research has focused on the synthesis of triazolo-pyrimidine derivatives and their biological evaluation. For example:

  • Synthesis Methodology : Various synthetic routes have been developed to create these compounds efficiently. A one-pot synthesis approach has been particularly noted for its effectiveness in producing biologically active derivatives .
  • Biological Testing : Compounds derived from the triazolo-pyrimidine scaffold have undergone rigorous testing for their biological activities. The results indicated that specific substitutions on the pyrimidine ring could enhance both antiviral and anticancer activities .

Comparative Analysis of Biological Activities

The following table summarizes some key findings regarding the biological activity of this compound compared to related compounds.

Compound NameAntiviral Activity (IC50)Antitumor Activity (IC50)Other Activities
Ethyl 5-methyl-7-(3-phenoxyphenyl)-...Low µMLow µMAntioxidant
2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivativeModerate µMModerate µMAntimicrobial
3-amino-[1,2,4]triazole derivativeHigh µMHigh µMCNS activity

Q & A

Q. Q1: What are the recommended synthetic routes for Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do green chemistry principles apply?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclocondensation of hydrazonoyl chlorides, β-keto esters, and substituted aldehydes. A green chemistry approach employs:

  • Solvent Systems : Water/ethanol (1:1 v/v) at reflux, reducing volatile organic solvent use .
  • Additives : 4,4’-Trimethylenedipiperidine (TMDP), a non-toxic, recyclable Lewis base with high thermal stability. TMDP replaces hazardous bases like piperidine, achieving yields >80% .
  • Conditions : Reactions conducted under reflux (65–80°C) or in molten TMDP (liquefied at 65°C) .

Q. Q2: What advanced techniques validate the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves dihydropyrimidine ring conformation (envelope or planar) and dihedral angles between substituents (e.g., 83.94° between phenyl and triazolopyrimidine core) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., ethyl ester at δ ~4.2 ppm, aromatic protons at δ 7.1–7.4 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Example Structural Feature :
The 3-phenoxyphenyl group introduces steric effects, altering ring puckering (Q = 0.099 Å) and hydrogen-bonding patterns .

Biological Activity Profiling

Q. Q3: What biological activities are reported for triazolopyrimidine derivatives, and how do structural modifications influence efficacy?

Methodological Answer:

  • Antiviral Activity : Inhibition of viral polymerases (e.g., influenza A PA-PB1 interaction) via triazolopyrimidine core binding .
  • Anticancer Potential : Apoptosis induction in HeLa cells (IC₅₀ = 12–18 µM) linked to 3-phenoxyphenyl hydrophobicity .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) correlates with electron-withdrawing substituents (e.g., bromo, fluoro) .

Q. Structure-Activity Relationship (SAR) Table :

Substituent (Position)Activity TrendExample Data
3-Phenoxyphenyl (C7)↑ Antiviral90% viral replication inhibition
Methyl (C5)↑ SolubilityLogP reduced by 0.8 vs. phenyl
Ethyl ester (C6)↑ Metabolic stabilityt₁/₂ = 4.2 h (vs. 1.5 h for carboxylate)

Advanced Reaction Optimization

Q. Q4: How can reaction yields and purity be optimized for scaled-up synthesis?

Methodological Answer:

  • Catalyst Recovery : TMDP is recovered via filtration (95% efficiency) and reused without activity loss .
  • Solvent-Free Conditions : Molten TMDP eliminates solvent waste, reducing E-factor by 60% .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) with comparable yields (75–82%) .

Q. Optimization Workflow :

Precursor Screening : Select β-keto esters with electron-donating groups (e.g., ethyl vs. methyl) to enhance cyclization .

Additive Screening : Compare TMDP with piperazine derivatives; TMDP offers superior recyclability .

Mechanistic and Interaction Studies

Q. Q5: What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to CDK2 (ΔG = -9.2 kcal/mol) via triazole-pyrimidine core interactions .
  • Enzyme Assays : Fluorescence quenching studies confirm binding to viral polymerases (Kd = 0.45 µM) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH = -12.3 kJ/mol, ΔS = 40.1 J/mol·K) for target binding .

Q. Key Interaction Data :

TargetBinding Affinity (Kd)Mechanism
CDK20.87 µMATP-competitive inhibition
COX-20.8 µMActive-site hydrophobic pocket binding

Stability and Degradation Analysis

Q. Q6: How do environmental factors (pH, temperature) affect the compound’s stability?

Methodological Answer:

  • pH Stability : Degrades in strong acids (t₁/₂ = 2 h at pH 1) but stable at pH 7–9 .
  • Thermal Stability : Decomposes above 200°C (TGA 5% weight loss at 215°C) .
  • Photodegradation : UV light (254 nm) induces ester hydrolysis; use amber vials for storage .

Q. Degradation Pathways :

Ester Hydrolysis : Forms carboxylic acid derivative under basic conditions .

Ring Oxidation : Triazole ring oxidation observed in H₂O₂-containing media .

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